molecular formula C14H13BrN2O4 B3743016 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3743016
M. Wt: 353.17 g/mol
InChI Key: JZSRXGISPJXGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRDMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. BRDMP has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to decreased cell proliferation and increased apoptosis. In macrophages, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant activity, reducing oxidative stress in cells. Additionally, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its versatility. 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have activity against a variety of cell types and pathogens, making it a useful tool for studying a range of biological processes. However, one limitation of using 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. While 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are numerous future directions for research involving 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.

Scientific Research Applications

5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential therapeutic benefits. One study found that 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited significant anti-cancer activity against human breast cancer cells, inducing cell cycle arrest and apoptosis. Another study found that 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione had anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in mouse macrophages. Additionally, 5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-viral activity against the influenza virus, inhibiting viral replication in vitro.

properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-16-12(18)10(13(19)17(2)14(16)20)7-8-6-9(15)4-5-11(8)21-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSRXGISPJXGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-bromo-2-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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